molecular formula C18H36MnO2 B8235815 Octadecanoic acid, manganese(2+) salt

Octadecanoic acid, manganese(2+) salt

Cat. No.: B8235815
M. Wt: 339.4 g/mol
InChI Key: PGOMUAXHEQEHJB-UHFFFAOYSA-N
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Description

Octadecanoic acid, manganese(2+) salt (manganese stearate) is the manganese(II) salt of stearic acid (C18H36O2). Its properties, including thermal stability and solubility, likely depend on the metal ion’s coordination and oxidation state .

Properties

IUPAC Name

manganese;octadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.Mn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOMUAXHEQEHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.[Mn]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36MnO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of octadecanoic acid, manganese(2+) salt typically involves the reaction of stearic acid with manganese salts. One common method is to react stearic acid with manganese chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C18H36O2} + \text{MnCl2} + 2\text{NaOH} \rightarrow \text{C36H70MnO4} + 2\text{NaCl} + 2\text{H2O} ] The reaction mixture is heated to facilitate the formation of the manganese salt, which is then purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Octadecanoic acid, manganese(2+) salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Octadecanoic acid, manganese(2+) salt has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its role in biological systems and potential as a nutrient supplement.

    Medicine: Explored for its potential use in drug delivery systems and as an adjuvant in vaccines.

    Industry: Utilized as a stabilizer in plastics, lubricants, and coatings.

Mechanism of Action

The mechanism of action of octadecanoic acid, manganese(2+) salt involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Chemical Properties

Metal stearates share the general formula (C18H35O2)2M, where M is a divalent metal ion. Key differences arise from the metal’s ionic radius, electronegativity, and coordination geometry. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Metal Stearates
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Manganese stearate Not explicitly listed (C18H35O2)2Mn ~621 (estimated) Data unavailable Potential catalyst, lubricant
Magnesium stearate 557-04-0 C36H70MgO4 591.24 88–100 Food additive, pharmaceutical lubricant
Copper stearate 660-60-6 C36H70CuO4 630.00 ~100 Polymer stabilizer, antifouling agent
Nickel stearate 2223-95-2 C36H70NiO4 625.63 82–86 Catalyst, hydrophobic coatings
Lead stearate 1072-35-1 (C18H35O2)2Pb 774.14 ~105 Historically used in plastics (now restricted)
Ammonium stearate 1002-89-7 C18H39NO2 301.51 Decomposes Surfactant, emulsifier
Lead Stearate
  • Regulatory Status : Banned in automotive and electronics industries due to lead toxicity. Toyota’s standards prohibit its use in raw materials (CAS 90459-52-2, 1072-35-1) .
  • Hazard Codes : H302+H332 (harmful if swallowed or inhaled), H360 (may damage fertility) .
Magnesium Stearate
  • Regulatory Status : Approved as a food additive (E470b) and widely used in pharmaceuticals for tablet lubrication .
Nickel Stearate
  • Used cautiously in industrial coatings .
Copper Stearate
  • Applications : Utilized in antifouling paints but regulated under environmental guidelines due to copper’s ecotoxicity .

Functional Comparisons

  • Thermal Stability : Magnesium stearate decomposes above 120°C, while nickel stearate remains stable up to 160°C, making it suitable for high-temperature processes .
  • Catalytic Activity : Manganese compounds, including oxides, exhibit redox activity in catalysis (e.g., CO oxidation) , suggesting manganese stearate could serve in similar roles.
  • Lubrication : Magnesium stearate’s low friction coefficient makes it ideal for pharmaceuticals, whereas lead stearate’s historical use in plastics is obsolete due to toxicity .

Q & A

Basic: What are the recommended synthetic methodologies for preparing octadecanoic acid, manganese(2+) salt with high purity?

Methodological Answer:

  • Precipitation Method: React manganese chloride (MnCl₂) with sodium stearate in an aqueous or ethanol-water mixture under controlled pH (7–9). Filter and wash the precipitate with deionized water to remove chloride ions .
  • Metathesis Reaction: Mix manganese sulfate (MnSO₄) with ammonium stearate in a polar solvent (e.g., acetone), followed by refluxing at 60–80°C for 2–4 hours. Monitor completion via FTIR (disappearance of –NH₄⁺ peaks at ~3200 cm⁻¹) .
  • Purity Validation: Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual metal impurities and ensure stoichiometric Mn²⁺:stearate ratios .

Basic: Which characterization techniques are critical for verifying the structural and compositional integrity of manganese(2+) stearate?

Methodological Answer:

  • FTIR Spectroscopy: Confirm coordination via carboxylate asymmetric (νₐ~1540 cm⁻¹) and symmetric (νₛ~1430 cm⁻¹) stretching bands. Compare shifts with free stearic acid (νC=O at ~1700 cm⁻¹) .
  • XRD Analysis: Identify crystalline structure by matching diffraction patterns with databases (e.g., ICDD). Amorphous phases may require pair distribution function (PDF) analysis .
  • Thermogravimetric Analysis (TGA): Determine thermal stability and decomposition steps (e.g., loss of bound water at ~100°C, stearate chain degradation >250°C) .
  • Elemental Analysis: Validate Mn content via combustion analysis or energy-dispersive X-ray spectroscopy (EDX) .

Advanced: How can researchers design experiments to assess the catalytic activity of manganese(2+) stearate in oxidation reactions?

Methodological Answer:

  • Reaction Setup: Use a model reaction (e.g., cyclohexane oxidation with tert-butyl hydroperoxide) in a batch reactor. Optimize parameters: catalyst loading (0.1–5 mol%), temperature (60–120°C), and solvent polarity .
  • Kinetic Analysis: Monitor reaction progress via GC-MS or HPLC. Calculate turnover frequency (TOF) and compare with other transition metal stearates (e.g., Co²⁺, Cu²⁺) .
  • Mechanistic Probes: Use radical scavengers (e.g., BHT) or isotopic labeling (¹⁸O₂) to distinguish between radical vs. non-radical pathways .
  • Post-Reaction Characterization: Recover the catalyst via centrifugation and analyze for structural changes (XRD, FTIR) or leaching (ICP-MS) .

Advanced: What methodologies are suitable for resolving contradictions in reported thermal stability data of metal stearates?

Methodological Answer:

  • Controlled Atmosphere TGA: Compare decomposition profiles under inert (N₂) vs. oxidative (air) conditions to isolate moisture sensitivity vs. oxidative degradation effects .
  • Isothermal Aging Studies: Heat samples at fixed temperatures (e.g., 150°C) and monitor mass loss over time. Correlate with XRD phase transitions .
  • Hyphenated Techniques: Use TGA-FTIR or TGA-MS to identify volatile decomposition products (e.g., CO₂, H₂O, hydrocarbons) and refine degradation mechanisms .
  • Sample History Documentation: Report pre-treatment steps (drying, storage conditions) to account for variability in literature data .

Advanced: How can researchers evaluate the environmental persistence and ecotoxicological impact of manganese(2+) stearate?

Methodological Answer:

  • Leaching Studies: Simulate environmental conditions (pH 4–9, UV exposure) and quantify Mn²⁺ release via atomic absorption spectroscopy (AAS) .
  • Aquatic Toxicity Assays: Expose Daphnia magna or algae to graded concentrations (1–100 ppm) and measure LC₅₀/EC₅₀ values. Compare with regulatory thresholds (e.g., EPA) .
  • Soil Mobility Analysis: Use column chromatography to assess adsorption/desorption behavior in different soil types (clay, sand). Monitor via ICP-OES .
  • Degradation Pathways: Employ LC-MS to identify breakdown products (e.g., shorter-chain fatty acids) under microbial or photolytic conditions .

Advanced: What experimental strategies can address discrepancies in solubility data for metal stearates across solvents?

Methodological Answer:

  • Phase Solubility Diagrams: Measure solubility in binary solvent systems (e.g., ethanol/water, hexane/acetone) at 25–60°C. Use the van’t Hoff equation to calculate enthalpy of dissolution .
  • Dynamic Light Scattering (DLS): Detect colloidal aggregates in "insoluble" systems, which may skew traditional gravimetric measurements .
  • NMR Solubility Screening: Use ¹H-NMR in deuterated solvents (e.g., DMSO-d₆) to quantify dissolved species via integration of stearate methyl peaks (~0.8 ppm) .

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